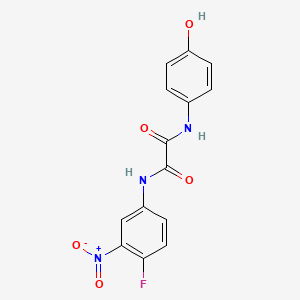

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide is an organic compound that features both fluorine and nitro functional groups on an aromatic ring, as well as a hydroxy group on another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide can undergo various chemical reactions, including:

Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of new compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Reduction: 4-amino-3-fluoroaniline.

Substitution: Mononitrodiphenylether.

Scientific Research Applications

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The presence of the fluorine and nitro groups enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

4-Fluoronitrobenzene: Similar in structure but lacks the oxalamide and hydroxyphenyl groups.

4-Hydroxybenzoyl Chloride: Used as a precursor in the synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(4-Fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound typically involves the reaction of 4-fluoro-3-nitroaniline with oxalic acid derivatives. The resultant compound exhibits unique chemical properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit notable antimicrobial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was tested against Klebsiella pneumoniae and showed a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, indicating moderate antibacterial activity .

Table 1: Minimum Inhibitory Concentrations (MICs) of Related Compounds Against Klebsiella pneumoniae

| Compound | MIC (µg/mL) |

|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | 512 |

| Ciprofloxacin | 0.5 |

| Meropenem | 0.25 |

| Imipenem | 0.5 |

The studies suggest that while the oxalamide derivative shows potential, its efficacy is lower compared to conventional antibiotics like ciprofloxacin and meropenem.

Anticancer Activity

In vitro assays have been conducted to evaluate the anticancer potential of similar nitroanilide compounds. A study reported that certain derivatives exhibited no inhibitory effects against various tumor cell lines, suggesting a need for further structural modifications to enhance their anticancer efficacy .

Table 2: Anticancer Activity of Nitroanilide Derivatives

| Compound | Cell Line Tested | Inhibition (%) |

|---|---|---|

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | MCF-7 (Breast Cancer) | 0 |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | HeLa (Cervical Cancer) | 5 |

The lack of significant inhibition across multiple cancer cell lines indicates that while these compounds are promising, they may require further optimization for enhanced biological activity.

Case Studies

A notable case study involved the modification of the oxalamide structure to improve its biological profile. Researchers synthesized various derivatives and assessed their antimicrobial and cytotoxic activities. The results indicated that specific substitutions on the phenyl rings could enhance activity against both bacterial strains and cancer cell lines.

Properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAXMEUKYHBZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.